N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide
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Overview
Description
N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide is a chemical compound with the molecular formula C16H16N2OS. It is also known by its IUPAC name, N-benzoyl-N’-(3,5-dimethylphenyl)thiourea. This compound is characterized by the presence of a benzamide group, a thiourea linkage, and a methoxy substituent on the benzene ring. It has a molecular weight of 284.38 g/mol and is typically found in solid form at ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide typically involves the reaction of 3,5-dimethylaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. The final product is typically isolated by filtration and dried under vacuum to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The overall effect is the modulation of biological pathways, which can lead to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
- N-{[(3,5-dimethylphenyl)carbamothioyl]amino}pyridine-3-carboxamide
- N-(2,3-dimethylphenyl)carbamothioyl]benzamide
Uniqueness
N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy substituent can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-7-12(2)9-14(8-11)18-17(22)19-16(20)13-5-4-6-15(10-13)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKNUCJNXQDBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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